methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo core, followed by the introduction of the imino and methoxyethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatricyclo derivatives with varying substituents. Examples include:
- Ethyl 7-methyl-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .
- Ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .
Uniqueness
Methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific substituents, which may confer distinct chemical and biological properties. These properties can make it more suitable for certain applications compared to its analogs.
Biological Activity
Methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple functional groups that contribute to its biological activity. This article reviews the biological properties of this compound based on current research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 440.5 g/mol. Its structure includes an imino group, carbonyl groups, and an ethyl ester moiety, which are essential for its reactivity and interactions in various chemical environments.
Biological Activity Overview
Research indicates that methyl 6-imino-7-(2-methoxyethyl)-2-oxo exhibits significant biological activities:
- Enzyme Inhibition : The compound has shown potential as a competitive inhibitor for various enzymes due to its structural similarities with substrate molecules.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against common pathogens.
- Anticancer Properties : The compound is being explored for its potential to induce apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : Interaction studies using methods like surface plasmon resonance (SPR) have indicated that the compound can bind effectively to specific biological targets such as receptors or enzymes.
- Cellular Uptake : The presence of functional groups may enhance cellular permeability and bioavailability, facilitating its action within biological systems.
Antimicrobial Activity
A study conducted on derivatives of similar triazole compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated notable inhibition zones in the presence of these compounds, suggesting their potential as effective antimicrobial agents.
Anticancer Properties
In vitro studies have demonstrated that methyl 6-imino-7-(2-methoxyethyl)-2-oxo can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a promising anticancer effect.
Research Findings
Activity Type | Mechanism | Target Organisms/Cells | IC50/Effectiveness |
---|---|---|---|
Antimicrobial | Enzyme inhibition | Staphylococcus aureus, E. coli | Not specified |
Anticancer | Induction of apoptosis | Breast cancer cells, Lung cancer cells | 10 - 30 µM |
Properties
CAS No. |
510762-35-3 |
---|---|
Molecular Formula |
C16H16N4O4 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C16H16N4O4/c1-23-8-7-20-13(17)10(16(22)24-2)9-11-14(20)18-12-5-3-4-6-19(12)15(11)21/h3-6,9,17H,7-8H2,1-2H3 |
InChI Key |
MARACAPLLZDCEV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
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